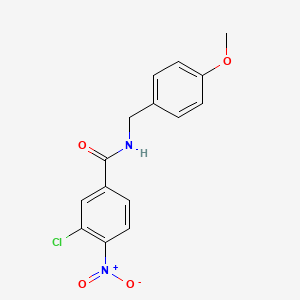
3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the benzamide family and has a molecular formula of C15H13ClN2O4.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide involves the inhibition of protein kinase C and cyclin-dependent kinases. These enzymes are involved in various cellular processes, including cell cycle regulation, signal transduction, and gene expression. By inhibiting these enzymes, this compound can affect the progression of the cell cycle and alter cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to affect lipid metabolism and induce the accumulation of lipid droplets in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as protein kinase C and cyclin-dependent kinases. This allows researchers to study the mechanisms of these enzymes and their involvement in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and limit the concentration that can be used in experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide in scientific research. One direction is the study of the compound's effects on lipid metabolism and its potential as a treatment for metabolic disorders. Another direction is the investigation of the compound's ability to induce apoptosis in cancer cells and its potential as an anticancer agent. Additionally, the use of this compound as a fluorescent probe for imaging lipid droplets in live cells could be further explored in the field of cell biology.
Synthesemethoden
The synthesis of 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-methoxybenzylamine to form 4-methoxybenzyl 4-nitrobenzoate. This compound is then treated with thionyl chloride and 3-chloroaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide has been used in scientific research as a tool for studying the mechanisms of various biological processes. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinases, which are involved in cell cycle regulation and signal transduction pathways. Additionally, this compound has been used as a fluorescent probe for imaging lipid droplets in live cells.
Eigenschaften
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)11-4-7-14(18(20)21)13(16)8-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWGUJEABQCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
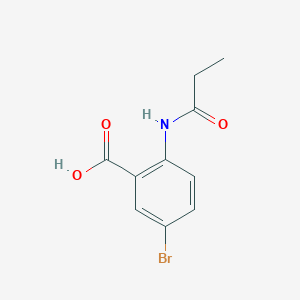
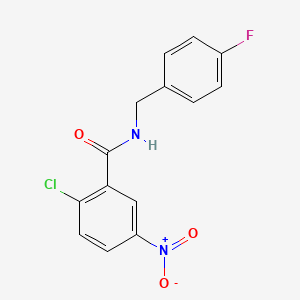
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
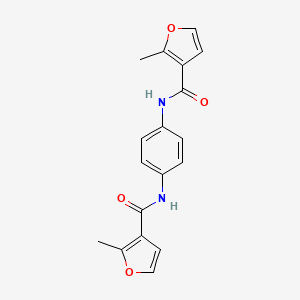
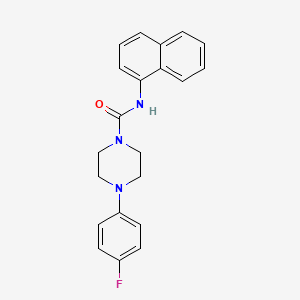

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)